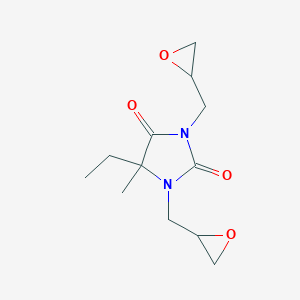
5-Ethyl-1,3-diglycidyl-5-methylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,3-diglycidyl-5-methylhydantoin (EDGMA) is a chemical compound that belongs to the class of glycidyl hydantoins. It is widely used in various scientific research applications due to its unique chemical properties and potential benefits.
Wirkmechanismus
5-Ethyl-1,3-diglycidyl-5-methylhydantoin works by crosslinking the polymer chains through its epoxide groups. The crosslinking process enhances the mechanical, thermal, and chemical properties of the polymer. The crosslinked polymer is more resistant to heat, chemicals, and mechanical stress. The mechanism of action of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is well understood, and it has been extensively studied in different research applications.
Biochemische Und Physiologische Effekte
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has no known biochemical or physiological effects. It is not absorbed by the body, and it does not interact with biological systems. Therefore, it is considered safe for use in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in lab experiments include its high reactivity, low toxicity, and easy availability. It is also a cost-effective crosslinking agent that can be used in a wide range of research applications. However, the limitations of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin include its limited solubility in water and some organic solvents. This can make it difficult to prepare solutions of the desired concentration.
Zukünftige Richtungen
There are several future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin to enhance its properties for specific research applications. For example, the addition of functional groups can improve the solubility and reactivity of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. Additionally, the use of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in the preparation of new materials such as nanocomposites and biomaterials is an exciting area of research. Overall, the future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin are diverse and promising.
Synthesemethoden
The synthesis of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin involves the reaction of 5-ethyl-5-methylhydantoin with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1,3-diglycidyl-5-methylhydantoin has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the synthesis of polymers and resins. It is also used in the preparation of epoxy coatings, adhesives, and composites. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is a versatile compound that can be modified to suit different research applications.
Eigenschaften
CAS-Nummer |
15336-82-0 |
|---|---|
Produktname |
5-Ethyl-1,3-diglycidyl-5-methylhydantoin |
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
5-ethyl-5-methyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4/c1-3-12(2)10(15)13(4-8-6-17-8)11(16)14(12)5-9-7-18-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
JBBURRWEMSTGIX-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |
Andere CAS-Nummern |
15336-82-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



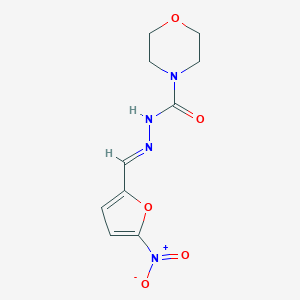
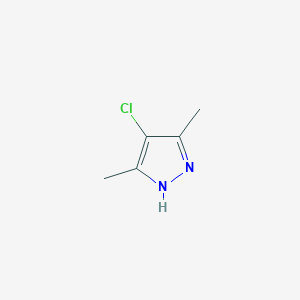
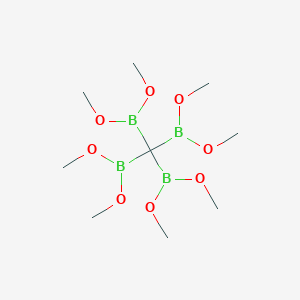
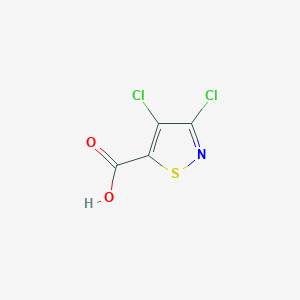




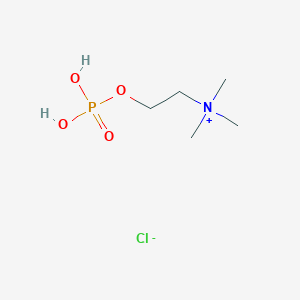
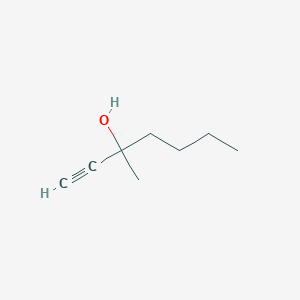
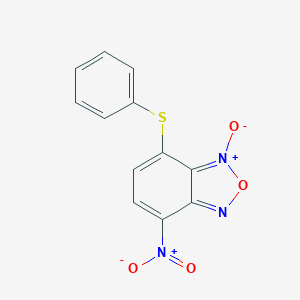

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
